Product packaging for Z-L-aspartic acid β-cyclohexyl ester(Cat. No.:)

Z-L-aspartic acid β-cyclohexyl ester

Cat. No.: B1578897
M. Wt: 349.4
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Amino Acid Derivative Chemistry

Amino acids are the fundamental units of proteins, but their utility in chemistry extends far beyond this primary role. unacademy.com Chemical modifications of amino acids lead to the formation of amino acid derivatives, a broad class of compounds with tailored properties and functions. unacademy.comnumberanalytics.com These derivatives are created by altering the core amino acid structure, such as the amino group, the carboxylic acid group, or the side chain. unacademy.com Such modifications can significantly change the molecule's physical and chemical properties, including its solubility, pKa values, and reactivity. numberanalytics.com

Z-L-aspartic acid β-cyclohexyl ester is a prime example of such a derivative. It is formed from L-aspartic acid through two key modifications:

N-terminal Protection: The α-amino group is protected by a benzyloxycarbonyl (Z) group.

Side-Chain Protection: The β-carboxyl group of the aspartic acid side chain is esterified with a cyclohexyl group. chemimpex.com

These protecting groups are temporary modifications that mask reactive sites, preventing them from participating in unwanted side reactions during a chemical synthesis. iris-biotech.de This protection strategy is a cornerstone of modern organic synthesis, particularly in the assembly of peptides. numberanalytics.comamerigoscientific.com

Significance in Peptide and Complex Molecule Synthesis

The primary significance of this compound lies in its application in peptide synthesis, a process involving the sequential coupling of amino acids to form a polypeptide chain. chemimpex.com The trifunctional nature of aspartic acid (possessing an α-amino group, an α-carboxyl group, and a β-carboxyl group) necessitates a robust protection strategy to ensure that peptide bonds form only between the correct functional groups. peptide.com

The steric bulk of the cyclohexyl group helps to shield the β-carboxyl group, physically hindering the intramolecular attack by the backbone amide nitrogen and thus minimizing aspartimide formation. nih.goviris-biotech.de While even bulkier groups have since been developed for more challenging sequences, the cyclohexyl ester remains an effective and widely used protecting group. nih.govresearchgate.net Its use contributes to creating more stable and soluble peptides, making them more effective for research and therapeutic development. chemimpex.comchemimpex.com

Historical Development and Evolution of Aspartic Acid Protecting Groups

The challenge of protecting the aspartic acid side chain has been a persistent theme in the history of peptide chemistry. The evolution of protecting groups for this purpose reflects a continuous search for greater stability, orthogonality, and efficiency in preventing side reactions.

Early strategies often employed simple esters like the benzyl (B1604629) (Bzl) ester . nih.gov While useful, benzyl esters are typically removed under strong acidic conditions (hydrogenolysis), which might not be compatible with other protecting groups in a complex synthetic scheme.

A major advancement was the introduction of the tert-butyl (tBu) ester . peptide.comnih.gov The tBu group is a cornerstone of the widely used Fmoc/tBu orthogonal protection strategy in SPPS. iris-biotech.de It is stable to the basic conditions used for Fmoc removal but can be cleaved with moderately strong acids like trifluoroacetic acid (TFA), typically during the final step of cleaving the completed peptide from the solid support. iris-biotech.denih.gov

However, for certain peptide sequences, particularly those containing Asp-Gly, Asp-Asn, or Asp-Ser sequences, the tBu group does not provide sufficient steric hindrance to completely prevent aspartimide formation. biotage.com This limitation spurred the development of sterically bulkier ester protecting groups to better shield the side-chain carboxyl group. iris-biotech.deiris-biotech.de

The cyclohexyl (cHex) ester emerged as a more sterically demanding alternative to the tBu group, offering enhanced protection against base-catalyzed aspartimide formation. nih.gov Research continued to explore even more hindered groups, leading to the development of derivatives like the 2,4-dimethyl-3-pentyl and other bulky, acyclic aliphatic esters, which have shown even greater resistance to this problematic side reaction under forcing conditions. nih.govresearchgate.net This progression illustrates a key principle in protecting group design: the fine-tuning of steric and electronic properties to overcome specific synthetic challenges. iris-biotech.de

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 211797-21-6 chemimpex.comcalpaclab.com
Molecular Formula C₁₈H₂₃NO₆ chemimpex.comcalpaclab.com
Molecular Weight 349.35 g/mol chemimpex.com
Appearance White to off-white solid chemimpex.com
Melting Point 72 - 76 °C chemimpex.com
Purity ≥ 99% (HPLC) chemimpex.com

| Optical Rotation | [a]²²D = 8 ± 1 ° (c=1.1 in AcOH) | chemimpex.com |

Table 2: Comparison of Common β-Carboxyl Protecting Groups for Aspartic Acid

Protecting Group Abbreviation Structure Key Features & Cleavage Conditions Reference(s)
Benzyl Bzl -CH₂-Ph Cleaved by strong acid (HBr/AcOH) or catalytic hydrogenolysis. nih.gov
tert-Butyl tBu -C(CH₃)₃ Standard for Fmoc/tBu strategy; Cleaved by moderate acid (e.g., TFA). Prone to aspartimide formation in sensitive sequences. iris-biotech.denih.gov
Cyclohexyl cHex -C₆H₁₁ More sterically hindered than tBu, offering better protection against aspartimide formation. Cleaved by strong acid. nih.govchemimpex.com
2-Phenylisopropyl 2-PhiPr -C(CH₃)₂-Ph Highly acid-labile; can be removed with very dilute acid (e.g., 1% TFA), allowing for orthogonal deprotection. peptide.com

Properties

Molecular Weight

349.4

Origin of Product

United States

Synthetic Methodologies and Strategic Considerations for Z L Aspartic Acid β Cyclohexyl Ester

Precursor Synthesis and Derivatization

The initial steps in the synthesis of Z-L-aspartic acid β-cyclohexyl ester are centered on the selective esterification of the β-carboxyl group of L-aspartic acid and the protection of the α-amino group.

Esterification of Aspartic Acid to Cyclohexyl Ester

The direct esterification of L-aspartic acid to form the β-cyclohexyl ester is a critical step that enhances the compound's solubility and stability. chemimpex.com This transformation is typically achieved by reacting L-aspartic acid with cyclohexanol (B46403) in the presence of an acid catalyst. The use of chlorotrimethylsilane (B32843) (TMSCl) has been reported as an effective mediator for the esterification of amino acids. researchgate.net This method can be performed with various alcohols, including secondary alcohols like cyclohexanol, and often proceeds without the need for high temperatures. researchgate.net The selective esterification of the β-carboxyl group is a known challenge in aspartic acid chemistry, and strategies are often employed to favor the formation of the desired isomer.

N-Terminal Protection Strategies (e.g., Benzyloxycarbonyl (Z), tert-Butyloxycarbonyl (Boc))

To prevent unwanted side reactions at the amino group during subsequent coupling steps, a protecting group is installed at the N-terminus. The benzyloxycarbonyl (Z or Cbz) group is a commonly employed protecting group for this purpose. gcwgandhinagar.com The introduction of the Z-group is typically accomplished by reacting the amino acid with benzyl (B1604629) chloroformate under basic conditions. This protection strategy is well-established in peptide chemistry. gcwgandhinagar.com

Reaction Conditions and Optimization

The efficiency and success of the synthesis are highly dependent on the careful selection of coupling reagents, catalysts, solvent systems, and temperature.

Coupling Reagents and Catalysts

The formation of the ester bond is facilitated by coupling reagents. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are frequently used to activate the carboxylic acid for esterification. iris-biotech.deyoutube.com The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. iris-biotech.de However, the use of DCC can sometimes lead to the formation of N-acylurea byproducts and may require the addition of agents like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization, especially in peptide synthesis. peptide.com

Other powerful activating agents include uronium and phosphonium (B103445) salts like HATU and PyBOP, which are known for their high reactivity and efficiency in forming amide and ester bonds. iris-biotech.de The choice of coupling reagent is crucial for optimizing the yield and purity of the final product. iris-biotech.de

Solvent Systems and Temperature Effects

The selection of an appropriate solvent system is critical as it influences the solubility of reactants and can impact reaction kinetics. iris-biotech.denih.gov For esterification reactions, solvents such as dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are commonly used. gcwgandhinagar.com The polarity of the solvent can affect the reaction rate and selectivity. Studies have shown that for some esterifications, solvents like acetonitrile (B52724) can be beneficial. acs.org

Temperature is another key parameter that significantly affects the rate of esterification. tandfonline.com While higher temperatures generally increase reaction rates, they can also lead to undesirable side reactions. researchgate.net Therefore, the reaction temperature is often carefully controlled, with some procedures specifying temperatures as low as 263 K (-10°C) to prevent racemization and other side reactions. gcwgandhinagar.com The optimization of both solvent and temperature is essential for achieving high conversion and purity of the desired ester. acs.orgresearchgate.net

Comparative Analysis of Synthetic Routes

Several synthetic routes to this compound are plausible, each with its own set of advantages and disadvantages. A common approach involves the initial N-protection of L-aspartic acid with the Z-group, followed by the selective esterification of the β-carboxyl group with cyclohexanol using a coupling agent like DCC.

Below is an interactive data table summarizing key reagents and conditions discussed:

Parameter Reagents/Conditions Purpose References
N-Protection Benzyloxycarbonyl (Z-group)Protects the α-amino group from unwanted reactions. gcwgandhinagar.com
N-Protection tert-Butyloxycarbonyl (Boc-group)Enhances stability and solubility of the amino acid. chemimpex.com
Esterification Catalyst Chlorotrimethylsilane (TMSCl)Mediates the esterification of the carboxylic acid. researchgate.net
Coupling Reagent N,N'-Dicyclohexylcarbodiimide (DCC)Activates the carboxylic acid for ester or amide bond formation. iris-biotech.deyoutube.com
Coupling Additive 1-Hydroxybenzotriazole (HOBt)Minimizes racemization during coupling reactions. peptide.com
Coupling Reagent HATU, PyBOPHighly reactive agents for efficient bond formation. iris-biotech.de
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Provides a suitable reaction medium. gcwgandhinagar.com
Solvent AcetonitrileCan be a beneficial solvent for some esterifications. acs.org
Temperature 263 K (-10°C) to room temperatureControlled to prevent side reactions and racemization. gcwgandhinagar.com

Role and Mechanistic Insights in Peptide Synthesis

Mitigation of Aspartimide Formation and Side Reactions

The primary advantage of employing Z-L-aspartic acid β-cyclohexyl ester lies in its remarkable ability to suppress the formation of aspartimide and other related side reactions during peptide synthesis. This attribute is critical for the synthesis of high-purity peptides, especially those containing sequences prone to this degradation pathway.

Mechanistic Understanding of Aspartimide Cyclization

Aspartimide formation is an intramolecular side reaction that occurs during peptide synthesis, particularly under both acidic and basic conditions. nih.gov The mechanism involves the nucleophilic attack of the nitrogen atom of the succeeding peptide bond on the β-carbonyl carbon of the aspartic acid side chain. This cyclization reaction results in the formation of a five-membered succinimide (B58015) ring, known as an aspartimide. nih.gov This cyclic intermediate is highly susceptible to further degradation.

Steric Hindrance as a Protective Mechanism of the Cyclohexyl Ester

The effectiveness of the β-cyclohexyl ester in preventing aspartimide formation is attributed to the steric bulk of the cyclohexyl group. sigmaaldrich.comnih.gov This bulky aliphatic ring physically obstructs the approach of the backbone nitrogen atom to the β-carbonyl carbon of the aspartic acid side chain. sigmaaldrich.com This steric shield significantly raises the activation energy for the intramolecular cyclization, thereby dramatically reducing the rate of aspartimide formation.

In contrast, less sterically demanding protecting groups, such as the commonly used benzyl (B1604629) ester, offer significantly less protection. peptide.com The planar nature of the benzyl group provides a less effective steric barrier, allowing for more facile intramolecular attack and a higher propensity for aspartimide formation. The rigid, chair-like conformation of the cyclohexyl group provides a more substantial and effective steric blockade.

Impact on Peptide Chain Integrity and Product Purity

The suppression of aspartimide formation by the β-cyclohexyl ester has a profound positive impact on the integrity of the growing peptide chain and the purity of the final product. By minimizing the formation of the initial aspartimide intermediate, the subsequent degradation pathways that lead to racemization and the formation of α- and β-aspartyl peptides and piperidide adducts are largely avoided. iris-biotech.de This ensures that the correct peptide sequence and stereochemistry are maintained throughout the synthesis.

The use of the β-cyclohexyl ester is particularly advantageous in the synthesis of long or complex peptides, where the cumulative effect of even a small percentage of aspartimide formation at each deprotection step can lead to a significant loss of the desired product and a complex mixture of impurities. Research has demonstrated a dramatic reduction in side product formation when employing the cyclohexyl ester compared to the benzyl ester. For instance, in a model tetrapeptide, the use of a cyclohexyl ester resulted in only 0.3% aspartimide formation after 24 hours of treatment with diisopropylethylamine, a 170-fold reduction compared to the corresponding benzyl-protected peptide. peptide.com This directly translates to higher yields of the target peptide and a simplified purification process. peptide.com

Protecting GroupConditionAspartimide Formation Rate Constant (s⁻¹)Fold Difference vs. CyclohexylReference
Benzyl esterHF-anisole (9:1, v/v) at -15°C6.2 x 10⁻⁶~3x faster peptide.com
Cyclohexyl esterHF-anisole (9:1, v/v) at -15°C~2.1 x 10⁻⁶1x peptide.com
Benzyl esterHF-anisole (9:1, v/v) at 0°C73.6 x 10⁻⁶~3x faster peptide.com
Cyclohexyl esterHF-anisole (9:1, v/v) at 0°C~24.5 x 10⁻⁶1x peptide.com
Benzyl esterDiisopropylethylamine (24h)High (~51%)170x higher peptide.com
Cyclohexyl esterDiisopropylethylamine (24h)0.3%1x peptide.com

Integration into Solid-Phase Peptide Synthesis (SPPS)

This compound is a versatile building block that can be readily integrated into the two major strategies of solid-phase peptide synthesis: Boc-SPPS and Fmoc-SPPS. Its compatibility stems from the distinct lability of its protecting groups under different chemical conditions.

Compatibility with Different Protecting Group Chemistries (e.g., Boc, Fmoc)

The use of this compound is well-established in both Boc and Fmoc peptide synthesis strategies, offering a reliable method to introduce aspartic acid residues while minimizing side reactions. iris-biotech.de

In Boc (tert-butyloxycarbonyl) chemistry , the N-α-amino group is protected by the acid-labile Boc group, which is removed at each cycle by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA). thermofisher.com The β-cyclohexyl ester of aspartic acid is stable to these conditions, ensuring the side chain remains protected throughout the synthesis. sigmaaldrich.com This orthogonality is crucial for the successful synthesis of the peptide.

In Fmoc (9-fluorenylmethyloxycarbonyl) chemistry , the N-α-amino group is protected by the base-labile Fmoc group, which is cleaved using a secondary amine, most commonly piperidine. iris-biotech.de The β-cyclohexyl ester is highly resistant to these basic conditions, preventing premature deprotection and subsequent aspartimide formation. iris-biotech.de The ester remains intact until the final cleavage step.

Protecting Group StrategyN-α ProtectionSide Chain Protection (Asp)N-α Deprotection ReagentSide Chain DeprotectionOrthogonal?
Boc-SPPSBocCyclohexyl ester (OcHex)Trifluoroacetic Acid (TFA)Strong Acid (e.g., HF)Yes
Fmoc-SPPSFmocCyclohexyl ester (OcHex)PiperidineStrong Acid (e.g., TFA)Yes

Cleavage Protocols and Deprotection Strategies

In Boc-SPPS , the final cleavage is typically achieved using a strong acid. For peptides containing Asp(OcHex), anhydrous hydrogen fluoride (B91410) (HF) is the most effective reagent for removing the cyclohexyl ester group. peptide.comresearchgate.net The cleavage is generally performed at low temperatures (0-5 °C) to minimize side reactions. researchgate.net It is important to note that trifluoromethanesulfonic acid (TFMSA), another strong acid sometimes used in Boc-SPPS, is not effective for the cleavage of the Asp(OcHex) group. The cleavage cocktail in HF typically includes scavengers, such as anisole (B1667542) or p-cresol, to trap the reactive carbocations generated during the deprotection process and prevent side reactions with sensitive amino acid residues. researchgate.net

In Fmoc-SPPS , the final cleavage and deprotection are carried out using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). The β-cyclohexyl ester, along with other acid-labile side-chain protecting groups (like t-butyl), is removed during this step. A typical cleavage cocktail consists of TFA with a combination of scavengers to protect sensitive amino acids. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). The specific composition of the cocktail can be tailored based on the amino acid sequence of the peptide. The cleavage reaction is typically carried out at room temperature for a few hours. sigmaaldrich.com

SPPS StrategyCleavage ReagentKey ConsiderationsTypical ScavengersReference
Boc-SPPSAnhydrous Hydrogen Fluoride (HF)TFMSA is not effective for OcHex cleavage. Low temperature (0-5°C) is crucial.Anisole, p-cresol peptide.comresearchgate.net
Fmoc-SPPSTrifluoroacetic Acid (TFA) CocktailStandard TFA cocktails are generally effective.Water, Triisopropylsilane (TIS), 1,2-ethanedithiol (EDT)

Application in Solution-Phase Peptide Synthesis

This compound, often denoted as Z-Asp(OChx)-OH, is a valuable building block in solution-phase peptide synthesis (SPPS), a classical method that remains crucial for large-scale peptide production and the synthesis of complex peptides where solid-phase techniques may be unsuitable. springernature.com The primary advantage of employing the β-cyclohexyl ester of aspartic acid lies in its ability to minimize a significant side reaction known as aspartimide formation. peptide.comnih.gov

In peptide synthesis, aspartic acid residues are prone to intramolecular cyclization, where the backbone amide nitrogen attacks the side-chain carboxyl group, forming a five-membered succinimide ring, known as an aspartimide. peptide.comnih.gov This side reaction is problematic as the aspartimide intermediate can subsequently undergo nucleophilic ring-opening by water or other nucleophiles to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl isomer, which are often difficult to separate. peptide.comnih.gov

The use of the bulky cyclohexyl group to protect the β-carboxyl group of aspartic acid provides steric hindrance that significantly suppresses the rate of aspartimide formation. peptide.comnih.gov This is particularly beneficial in solution-phase synthesis, where purification relies on traditional methods like crystallization and chromatography, and minimizing the generation of closely related impurities is critical for achieving high purity of the final peptide product. nih.gov Studies have demonstrated that protecting the aspartyl side chain as a cyclohexyl ester leads to substantially less aspartimide formation compared to the more commonly used benzyl ester, especially under basic or acidic conditions encountered during synthesis. nih.gov While other bulky esters have been developed, the cyclohexyl ester represents a well-established and effective choice for mitigating this persistent side reaction. researchgate.net

The stability of the cyclohexyl ester under various coupling and deprotection conditions, combined with its effectiveness in preventing side reactions, makes Z-Asp(OChx)-OH a preferred reagent for incorporating aspartic acid residues in solution-phase strategies, contributing to higher crude product purity and simplifying downstream purification processes. peptide.comchemimpex.com

Influence on Racemization during Coupling

The use of this compound exerts a significant, albeit indirect, influence on preserving the stereochemical integrity of the amino acid residue during peptide coupling by minimizing aspartimide formation. nih.govpeptide.com Racemization, the loss of chiral purity at the α-carbon of an amino acid, is a major concern in peptide synthesis. nih.govnih.gov For aspartic acid, a primary pathway for racemization is through the formation of the planar aspartimide intermediate. researchgate.net

The succinimide ring of the aspartimide is achiral at the β-carbon and its formation facilitates the abstraction of the proton at the α-carbon, leading to racemization. Subsequent non-stereospecific ring-opening can produce a mixture of L- and D-isomers of both α- and β-aspartyl peptides, severely compromising the purity and biological activity of the target peptide. peptide.comnih.gov

By sterically hindering the initial intramolecular cyclization, the β-cyclohexyl ester of aspartic acid effectively suppresses the formation of the aspartimide intermediate. nih.gov This preventative mechanism is crucial for maintaining the L-configuration of the aspartic acid residue. Research comparing different side-chain protecting groups has shown the superiority of the cyclohexyl ester over the benzyl ester in reducing aspartimide-related byproducts. For instance, in a study using a model tetrapeptide, the cyclohexyl-protected version showed a 170-fold reduction in aspartimide formation compared to the benzyl-protected peptide after 24 hours of treatment with a tertiary amine base. nih.gov

Table 1: Comparison of Aspartimide Formation in a Model Tetrapeptide (Glu-Asp-Gly-Thr) with Different Aspartyl Protecting Groups After 24h Treatment with Diisopropylethylamine nih.gov
Aspartyl Protecting GroupAspartimide Formation (%)Fold Reduction vs. Benzyl Ester
Benzyl (Bzl)51.0%-
Cyclohexyl (Chx)0.3%170x

This significant reduction in the formation of the racemization-prone intermediate ensures that this compound is a valuable tool for synthesizing complex peptides containing aspartic acid residues, particularly those susceptible to racemization, thereby ensuring higher optical purity of the final product. researchgate.net While other factors like coupling reagents and temperature also influence racemization, the choice of an appropriate side-chain protecting group like the cyclohexyl ester is a fundamental strategy for its suppression. researchgate.netsemanticscholar.org

Applications As a Research Building Block in Advanced Organic and Medicinal Chemistry

Synthesis of Bioactive Compounds and Derivatives

The structural features of Z-L-aspartic acid β-cyclohexyl ester, specifically the protected α-amino and β-carboxyl groups, render it an important intermediate for constructing more complex molecules. chemimpex.com The cyclohexyl group enhances its solubility and stability, which is advantageous in pharmaceutical formulations and multi-step syntheses. chemimpex.com

In the synthesis of peptides, this compound serves as a key building block. chemimpex.com The ester and urethane (B1682113) protecting groups allow for its controlled incorporation into growing peptide chains. One of the significant challenges in synthesizing peptides containing aspartic acid is the base-catalyzed formation of an aspartimide, an undesired cyclic imide side-product that can lead to racemization and the formation of β-peptides. nih.govethz.ch The use of sterically bulky esters on the aspartic acid side chain, such as the β-cyclohexyl ester, is a strategy employed to minimize this problematic side reaction. researchgate.netnih.gov This protective effect allows for higher yields and purity of the target peptide, which is critical in the production of peptide-based therapeutic agents. chemimpex.comnih.gov The stability and handling properties of this compound make it suitable for both academic research and industrial-scale synthesis of pharmaceuticals, including those targeting neurological and metabolic diseases. chemimpex.com

Table 1: Protecting Groups Used to Minimize Aspartimide Formation This table is interactive. Click on the headers to sort.

Protecting Group Rationale for Use Reference
β-cyclohexyl ester Provides steric hindrance to reduce base-catalyzed aspartimide formation. researchgate.net
β-3-pentyl ester Bulky, acyclic group designed to be resistant to aspartimide formation. researchgate.net
β-2,4-dimethyl-3-pentyl ester Offers significant steric bulk, providing excellent protection even at elevated temperatures. researchgate.net
Cyanosulfurylide (CSY) Masks the carboxylic acid with a stable C-C bond, completely suppressing aspartimide formation. nih.govnih.gov

Role in the Synthesis of Specific Amino Acid Sequences (e.g., RGD sequences)

The Arg-Gly-Asp (RGD) sequence is a crucial cell adhesion motif found in extracellular matrix proteins like fibronectin. nih.gov This sequence is recognized by integrins, a family of cell-surface receptors involved in cell-cell and cell-matrix interactions. nih.govmdpi.com As a result, synthetic RGD-containing peptides are widely investigated as potential therapeutic agents for diseases such as cancer and thrombosis. nih.govnih.gov

The synthesis of these RGD peptides often requires the use of protected amino acid derivatives to build the desired sequence. nih.gov this compound serves as the protected aspartic acid component in such syntheses. The cyclohexyl ester protects the side-chain carboxyl group during peptide coupling reactions, preventing it from reacting out of turn. chemimpex.com After the full peptide sequence is assembled, the protecting groups, including the Z-group and the cyclohexyl ester, are removed to yield the final, active RGD peptide. The use of bulky esters like the cyclohexyl group is particularly important in these syntheses to prevent aspartimide formation, ensuring the integrity of the final peptide structure. researchgate.net

Contribution to Novel Chemical Methodologies

Beyond its role in peptide synthesis, this compound and related α-amino acid esters are valuable substrates in the development of new synthetic methods. These methods often focus on creating carbon-carbon and carbon-heteroatom bonds in novel ways.

Cross-electrophile coupling reactions are powerful tools for forming C-C bonds, particularly for linking sp² and sp³ hybridized carbons. acs.org Recent advancements have focused on using readily available starting materials like carboxylic acid derivatives. In this context, α-amino acid esters can be transformed into non-canonical amino acids through reductive cross-coupling reactions. nih.gov For instance, a deaminative reductive coupling has been developed to react amino acid pyridinium (B92312) salts with aryl bromides, a process that benefits from neutral reaction conditions that preserve enantiopurity. nih.gov While not explicitly detailing this compound, the methodologies developed for other α-amino acid esters are applicable. For example, copper-catalyzed dehydrogenative cross-coupling reactions have been developed between N-aryl α-amino acid esters and phenols to create α-aryl α-amino acid esters. acs.orgnih.gov These innovative reactions expand the toolkit available to chemists for modifying amino acids and peptides.

Table 2: Examples of Cross-Coupling Reactions Involving Amino Acid Derivatives This table is interactive. Click on the headers to sort.

Reaction Type Substrates Catalyst/Reagent Product Type Reference
Deaminative Reductive Coupling Amino acid pyridinium salts, Aryl bromides Nickel catalyst, TDAE or Mn reductant Aryl alanines and derivatives nih.gov
Dehydrogenative Cross-Coupling N-arylglycine esters, Phenols Copper catalyst, DTBP oxidant α-Aryl α-amino acid esters acs.orgnih.gov
Ni-Catalyzed Aryl–Alkyl Coupling Redox-active esters, Aryl zinc reagents NiCl₂·6H₂O Aryl-alkyl compounds acs.org

Applications in Photocatalyzed Reactions for Ester Synthesis

Photocatalysis has emerged as a powerful strategy in organic synthesis, often enabling reactions under mild conditions. In the context of amino acid derivatives, photocatalysis has been combined with nickel catalysis to couple α-heteroatom containing carboxylic acids with aryl halides. acs.org These reactions proceed through a combination of photoinduced electron transfer (PET) and a nickel-based single-electron-transfer (SET) cycle. acs.org This dual catalytic approach allows for the formation of C-C bonds by coupling alkyl radicals, generated from the carboxylic acid derivative, with an aryl partner. While the specific use of this compound in this context is not detailed, the general principle applies to a wide range of carboxylic acid derivatives, highlighting a potential area for its future application in creating novel amino acid structures.

Investigations in Biochemical Research

In biochemical research, this compound can be used as a tool to investigate biological processes. chemimpex.com Its structure allows it to act as a mimic of natural substrates, which can aid in the study of enzyme interactions and metabolic pathways. chemimpex.com By incorporating this modified amino acid into peptides or other molecules, researchers can probe the structural and functional requirements of biological systems, such as receptor binding sites or enzyme active sites. The stability conferred by the cyclohexyl ester makes it a reliable component in these research applications. chemimpex.com

Mimicry of Natural Substrates for Enzyme Studies

The structural similarity of this compound to natural dipeptides and other endogenous molecules allows it to serve as a mimic for natural enzyme substrates. This mimicry is a powerful tool for elucidating enzyme mechanisms, mapping active sites, and identifying potential inhibitors. While direct research utilizing the β-cyclohexyl ester in specific enzyme assays is not extensively published, the principles are well-established through studies on analogous N-Cbz-aspartic acid esters.

Researchers utilize such derivatives in biochemical research to investigate metabolic pathways and enzyme interactions. chemimpex.com The core L-aspartic acid structure is recognized by many enzymes, while the attached Z-group and cyclohexyl ester modify its binding affinity and processing, providing insights into the enzyme's specificity and catalytic activity. For instance, derivatives of N-Cbz-L-aspartic acid have been synthesized and evaluated for their inhibitory activity against specific enzymes. The rationale behind these studies is that the modified amino acid can occupy the enzyme's active site, blocking the binding of the natural substrate. The bulky protecting groups can establish additional interactions within the binding pocket, potentially leading to potent and selective inhibition. This approach is a cornerstone in the rational design of enzyme inhibitors, which are pivotal in drug discovery.

Studies in Amino Acid Metabolism and Protein Synthesis

This compound plays a significant role in research pertaining to amino acid metabolism and, more specifically, in the chemical synthesis of proteins and peptides. chemimpex.com L-aspartic acid is a central metabolite, connecting numerous biochemical pathways, including the urea (B33335) cycle and the biosynthesis of other amino acids. nih.govnih.gov Modified derivatives like the β-cyclohexyl ester are employed to probe these pathways and to construct peptides for biological studies. chemimpex.com

The use of a bulky ester group on the β-carboxyl function of aspartic acid, such as the cyclohexyl ester, sterically hinders the nucleophilic attack of the backbone amide nitrogen, thereby minimizing the formation of the aspartimide ring. Research has demonstrated the efficacy of various bulky ester protecting groups in suppressing this side reaction. The cyclohexyl group provides a balance of steric bulk and stability, making Z-L-Asp(OcHex)-OH a preferred building block for introducing aspartic acid residues into peptide sequences, especially in sequences known to be prone to aspartimide formation. This ensures the integrity of the synthesized peptide chain, which is crucial for studying protein structure and function.

FeatureDescriptionRelevance in Research
Parent Amino Acid L-Aspartic AcidCentral to numerous metabolic pathways, including amino acid biosynthesis and the urea cycle. nih.gov
N-Terminal Protection Benzyloxycarbonyl (Z)Prevents unwanted reactions at the amino group during chemical synthesis.
β-Carboxyl Protection Cyclohexyl EsterProvides steric hindrance to minimize aspartimide formation during peptide synthesis. chemimpex.com
Application Peptide SynthesisEnables the synthesis of high-purity peptides and proteins for research by preventing side reactions. chemimpex.comchemimpex.com

Development of Supramolecular Assemblies and Hydrogels

The design of self-assembling systems is a burgeoning field in materials science and biomedicine, with applications ranging from drug delivery to tissue engineering. Supramolecular assemblies, including hydrogels, are formed through non-covalent interactions between molecular building blocks. nih.govmdpi.com Amino acids and their derivatives are exemplary building blocks due to their inherent chirality, biocompatibility, and ability to form hydrogen bonds. nih.gov

This compound possesses the key features of an amphiphilic molecule, which can drive self-assembly in aqueous environments. The molecule contains both hydrophilic parts (the free α-carboxylic acid) and hydrophobic moieties (the N-terminal benzyloxycarbonyl group and the β-cyclohexyl ester). This amphiphilicity can lead to the formation of ordered nanostructures, such as fibers and sheets, through a combination of hydrogen bonding, π-π stacking (from the benzyl (B1604629) groups), and hydrophobic interactions. mdpi.com These self-assembled fibrillar networks can entrap large amounts of water, leading to the formation of a supramolecular hydrogel. nih.gov

While the direct formation of a hydrogel from this compound alone has not been extensively documented, research on similar peptide-based hydrogelators provides a strong precedent. For example, dipeptides and tripeptides functionalized with aromatic groups are known to be excellent hydrogelators. nih.gov The general principle involves a balance between the solubility of the molecule and the strength of the intermolecular interactions that drive fibrillation. nih.gov By modifying the structure, for instance, by coupling another amino acid to the free α-amino group of L-aspartic acid β-cyclohexyl ester (after deprotection of the Z-group), one could fine-tune the amphiphilic balance to promote hydrogelation.

Hydrogels derived from amino acids are of significant interest for biomedical applications because they are typically biocompatible and biodegradable. The development of such materials from building blocks like this compound could lead to novel scaffolds for cell culture, injectable systems for drug delivery, and matrices for regenerative medicine. mdpi.com

Component of this compoundInteraction TypeRole in Supramolecular Assembly
Free α-Carboxylic AcidHydrogen Bonding, HydrophilicPromotes interaction with water and other polar groups.
N-Cbz Groupπ-π Stacking, HydrophobicContributes to the directional, non-covalent bonding between molecules.
Cyclohexyl EsterHydrophobic InteractionsDrives the aggregation of non-polar parts of the molecules away from water.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of "Z-L-aspartic acid β-cyclohexyl ester". By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed.

In the ¹H NMR spectrum of a related compound, L-aspartic acid, specific chemical shifts are observed that can be compared to those of "this compound" to confirm the presence of the core aspartic acid structure. For instance, the α-proton (the proton on the carbon adjacent to the two carboxyl groups) and the β-protons (the protons on the adjacent CH₂ group) of L-aspartic acid show distinct signals. The introduction of the Z (benzyloxycarbonyl) protecting group and the cyclohexyl ester would introduce new, characteristic signals. The protons of the benzyl (B1604629) group would appear in the aromatic region, and the protons of the cyclohexyl ring would exhibit a complex pattern of signals in the aliphatic region of the spectrum.

¹³C NMR spectroscopy provides complementary information by detecting the carbon atoms in the molecule. The spectrum of L-aspartic acid shows distinct signals for the carboxyl carbons and the α- and β-carbons. researchgate.net For "this compound," additional signals corresponding to the carbons of the benzyloxycarbonyl group and the cyclohexyl ring would be present, confirming the successful incorporation of these functionalities. The chemical shifts of the carbonyl carbons are particularly diagnostic for confirming the ester and carbamate (B1207046) linkages. The purity of the compound can also be assessed by the absence of signals from impurities.

Table 1: Representative NMR Data for Aspartic Acid Derivatives

Nucleus Functional Group Representative Chemical Shift (ppm)
¹H α-CH ~4.0-4.5
¹H β-CH₂ ~2.7-2.9
¹H Cyclohexyl-CH ~1.2-1.9
¹H Benzyl-CH₂ ~5.1
¹H Aromatic-CH ~7.3
¹³C α-COOH ~170-175
¹³C β-COOR ~170-175
¹³C α-CH ~50-55
¹³C β-CH₂ ~35-40
¹³C Cyclohexyl Carbons ~24-35
¹³C Benzyl-CH₂ ~67
¹³C Aromatic Carbons ~127-136

Note: These are approximate chemical shift ranges and can vary based on the solvent and specific molecular environment.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in "this compound". The technique measures the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies.

The IR spectrum of this compound would display several characteristic absorption bands. A strong, broad absorption in the region of 3300 cm⁻¹ would indicate the N-H stretching of the carbamate group. The most prominent features would be the carbonyl (C=O) stretching vibrations. spectroscopyonline.com One would expect to see a sharp, intense peak around 1735-1750 cm⁻¹ corresponding to the ester carbonyl group and another strong peak around 1690-1710 cm⁻¹ for the carbamate carbonyl. The presence of the aromatic ring from the benzyloxycarbonyl group would be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The C-O stretching of the ester and carbamate groups would also produce strong signals in the 1000-1300 cm⁻¹ range. spectroscopyonline.com

Table 2: Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
N-H (Carbamate) Stretch ~3300
C=O (Ester) Stretch ~1735-1750
C=O (Carbamate) Stretch ~1690-1710
Aromatic C-H Stretch >3000
Aliphatic C-H Stretch <3000
Aromatic C=C Stretch ~1450-1600

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight of "this compound" and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula for this compound is C₁₈H₂₃NO₆, which corresponds to a molecular weight of 349.38 g/mol . chemimpex.com In a mass spectrum, a peak corresponding to the molecular ion (M⁺) or, more commonly in modern techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 350.15, would confirm the molecular weight.

Tandem mass spectrometry (MS/MS) can provide further structural details. By selecting the molecular ion and subjecting it to fragmentation, a characteristic pattern of daughter ions is produced. For "this compound," expected fragmentation pathways would include the loss of the cyclohexyl group, the benzyl group, or carbon dioxide. The fragmentation of β-aspartic acid-containing peptides is known to produce specific ions that can differentiate them from their α-aspartic acid isomers. nih.gov For instance, the neutral loss of components of the ester and protecting groups can be diagnostic. Common fragmentation patterns for esters and carbamates can be predicted, aiding in the structural confirmation. miamioh.edu

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for both the purification of "this compound" after its synthesis and for the analytical assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of "this compound". Commercial suppliers often specify a purity of ≥99% as determined by HPLC. chemimpex.com This technique separates components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a mobile phase (a solvent system).

For "this compound," a reversed-phase HPLC method is commonly used, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724), often with an additive like trifluoroacetic acid (TFA). nih.gov The compound is detected as it elutes from the column, typically using a UV detector, as the benzene (B151609) ring of the Z-group is a strong chromophore. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. HPLC can also be crucial for separating the desired β-ester from the potential α-ester isomer, which may form as a byproduct during synthesis. Chiral HPLC methods can be employed to confirm the enantiomeric purity of the L-aspartic acid backbone.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction in real-time. thieme.de In the synthesis of "this compound," TLC can be used to track the consumption of the starting materials and the formation of the product. unite.edu.mk

A small aliquot of the reaction mixture is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica (B1680970) gel). The plate is then developed in a chamber with an appropriate solvent system (eluent). The different components of the reaction mixture travel up the plate at different rates depending on their polarity and affinity for the adsorbent. By comparing the spots of the reaction mixture to spots of the starting materials, one can qualitatively assess the reaction's progress. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. For related compounds, purity has been assessed by TLC, with standards often requiring a purity of ≥98.0%. The spots can be visualized under UV light (due to the UV-active Z-group) or by staining with a suitable chemical reagent.

Elemental Analysis for Composition Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. This method determines the mass percentages of the constituent elements, which are then compared against the theoretical values calculated from the compound's molecular formula. For this compound, the molecular formula is C₁₈H₂₃NO₆, with a corresponding molecular weight of 349.35 g/mol . chemimpex.comcalpaclab.com

The theoretical elemental composition is calculated based on the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The comparison between the theoretical and experimentally determined values provides a direct measure of the compound's purity and confirms that the correct product has been synthesized. While specific experimental data from a singular source is not always published in readily available literature, the expected values provide a benchmark for laboratory analysis.

Below is a data table outlining the theoretical elemental composition of this compound.

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Theoretical Percentage (%)
Carbon (C)12.0118216.1861.88%
Hydrogen (H)1.0082323.1846.64%
Nitrogen (N)14.01114.014.01%
Oxygen (O)16.00696.0027.47%
Total 349.374 100.00%

Note: Theoretical percentages are calculated using the molecular formula C₁₈H₂₃NO₆ and standard atomic weights.

Optical Activity Measurements

Optical activity is a critical property for chiral molecules like this compound, as it confirms the presence of a specific enantiomer. Since this compound is derived from the naturally occurring L-aspartic acid, it is expected to be optically active, meaning it will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are measured using a polarimeter and are reported as the specific rotation.

The specific rotation is a characteristic physical constant for a chiral compound under defined conditions of temperature, solvent, concentration, and the wavelength of the light source (typically the sodium D-line, 589 nm). For this compound, a specific optical rotation value has been reported, which is essential for its identification and quality assessment. chemimpex.com

The following table presents the reported optical activity measurement for this compound.

ParameterValue
Specific Rotation [α]+8 ± 1°
Temperature22°C
WavelengthD-line (589 nm)
Concentration (c)1.1 g/100 mL
SolventAcetic Acid (AcOH)

This dextrorotatory value positively confirms the chiral nature of the compound and serves as a key parameter for its characterization, distinguishing it from its enantiomer or a racemic mixture. chemimpex.com

Theoretical and Computational Studies on Aspartic Acid Esters in Chemical Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the intricate mechanisms of reactions involving protected amino acids. For Z-L-aspartic acid β-cyclohexyl ester, DFT calculations are crucial for elucidating the pathways of side reactions, most notably aspartimide formation.

Energetic Profiles of Aspartimide Formation Pathways

Aspartimide formation is a significant side reaction during peptide synthesis, especially under basic conditions used for Fmoc-group removal. koreascience.kriris-biotech.de This intramolecular cyclization occurs via the attack of the backbone amide nitrogen onto the side-chain carbonyl carbon of the aspartyl residue, leading to a succinimide (B58015) intermediate. iris-biotech.de This intermediate can then lead to racemization and the formation of undesirable α- and β-peptide linkages. nih.gov

DFT calculations are employed to map the potential energy surface of this reaction. By calculating the energies of the reactant (the protected aspartyl peptide), the transition state, and the aspartimide product, an energetic profile can be constructed. These profiles demonstrate that the activation energy for aspartimide formation is a key determinant of its rate. For aspartic acid esters, the reaction proceeds through a tetrahedral intermediate, and the stability of this intermediate and the height of the energy barriers are influenced by the nature of the ester's alkyl group. While specific DFT data for the β-cyclohexyl ester is not extensively published, theoretical models show that bulkier protecting groups increase the activation energy for the cyclization, thereby slowing down the rate of aspartimide formation. nih.gov

Table 1: Comparative Aspartimide Formation for Different Aspartate Protecting Groups

This table illustrates the relative propensity for aspartimide formation with various side-chain protecting groups under basic conditions. The data is compiled from studies on model peptides.

Protecting GroupRelative Rate of Aspartimide FormationReference
Benzyl (B1604629) (OBzl)High sigmaaldrich.com
tert-Butyl (OtBu)Moderate sigmaaldrich.com
Cyclohexyl (OcHex) Low sigmaaldrich.com
3-Methylpent-3-yl (OMpe)Very Low sigmaaldrich.com
3,4-dimethyl-3-pentylVery Low sigmaaldrich.com

Transition State Analysis in Peptide Coupling

During peptide bond formation, a coupling reagent activates the carboxylic acid of an incoming N-protected amino acid. bachem.comwikipedia.org DFT calculations are instrumental in analyzing the geometry and energy of the transition state of this coupling step. The analysis helps in understanding the kinetics and potential side reactions.

For this compound, the bulky cyclohexyl group can influence the approach of the incoming amine to the activated carboxyl group. Transition state analysis would model the bond lengths and angles at the point of highest energy during the coupling reaction. These models can predict whether the steric bulk of the Z- (benzyloxycarbonyl) and β-cyclohexyl ester groups might hinder the desired reaction, potentially requiring longer reaction times or more potent coupling agents. bachem.com Furthermore, these computational studies can explore the transition states of competing, undesired reactions, providing a rational basis for optimizing reaction conditions to favor the desired peptide bond formation. nih.gov

Molecular Modeling and Conformational Analysis

Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, provide a window into the three-dimensional structure and dynamic behavior of molecules like this compound.

Steric Effects of Cyclohexyl Group on Reactivity

The primary role of the β-cyclohexyl ester is to act as a bulky protecting group that sterically hinders the unwanted intramolecular cyclization leading to aspartimide. iris-biotech.de Molecular modeling can quantify this steric effect. The cyclohexyl group, with its chair and boat conformations, occupies a significant volume of space around the β-carboxyl group. youtube.com This steric shield makes it more difficult for the backbone amide nitrogen to achieve the necessary proximity and angle of attack for cyclization.

Simulations can map the steric hindrance presented by the cyclohexyl group, comparing it to smaller groups like methyl or benzyl esters. These models visually and energetically confirm that the cyclohexyl group effectively "protects" the side chain, thereby reducing the rate of aspartimide formation, a finding well-supported by experimental data. sigmaaldrich.com

Conformational Flexibility and its Impact on Side Reactions

The conformational flexibility of the cyclohexyl group and the peptide backbone is a critical factor in its reactivity. The cyclohexyl ring can undergo a "ring flip" between two chair conformations. youtube.com Molecular dynamics simulations can explore the conformational space of the entire protected amino acid residue within a peptide chain.

These simulations reveal the preferred conformations of the side chain and how they influence the accessibility of the β-carboxyl group. A conformation that orients the bulky cyclohexyl group directly over the ester linkage will be more effective at preventing side reactions. The analysis can reveal the probability of the molecule adopting a conformation that is "pre-organized" for the undesired cyclization. Studies on related systems suggest that reduced conformational flexibility that locks the side chain in a protected state is beneficial. biorxiv.org Therefore, the inherent flexibility of the cyclohexyl group is balanced against its steric bulk to achieve optimal protection.

Quantum Chemical Approaches to Protecting Group Design

The design of effective protecting groups is a central theme in modern peptide chemistry, and quantum chemical methods are at the forefront of this endeavor. arxiv.org These approaches allow for the in silico design and evaluation of new protecting groups before their synthesis, saving time and resources.

The design principles for aspartic acid β-ester protecting groups aim to maximize steric hindrance to prevent aspartimide formation while ensuring the group can be cleaved under specific conditions without damaging the peptide. Quantum chemical calculations can predict the electronic properties and reactivity of potential protecting groups. nih.gov For instance, calculations can determine the stability of the ester bond under various pH conditions.

In the case of the β-cyclohexyl ester, quantum chemical studies would confirm that its electron-donating properties are similar to other alkyl esters, but its efficacy stems primarily from its steric profile. The success of the cyclohexyl group has guided the design of even bulkier and more rigid protecting groups, such as adamantyl esters, with their properties predictable through similar computational methods. arxiv.org These theoretical approaches allow chemists to fine-tune the balance between protection efficiency and cleavage lability, leading to the development of superior protecting group strategies for challenging peptide sequences. nih.gov

Predictive Models for Reaction Outcomes and Selectivity

The prediction of reaction outcomes, including yield and selectivity, for transformations involving this compound is a complex task that can be addressed through the development of sophisticated computational models. These models are crucial for optimizing reaction conditions, minimizing byproducts, and guiding the synthesis of desired products in a more efficient manner. The primary reactions of interest for this compound are its formation via esterification and its cleavage through hydrolysis.

Predictive models for the esterification of L-aspartic acid often rely on quantitative structure-activity relationship (QSAR) or kinetic models. For a reaction to form this compound, a model would need to consider several parameters. These include the nature of the acid catalyst, the reaction temperature, the molar ratio of reactants (Z-L-aspartic acid and cyclohexanol), and the solvent. bohrium.com Computational approaches, such as those based on Density Functional Theory (DFT), can be employed to calculate the thermodynamic and kinetic parameters of the reaction, providing insights into the most favorable reaction pathways. nih.gov For instance, DFT calculations can help in understanding the stability of intermediates and transition states, which is crucial for predicting the selectivity between the α- and β-carboxylic acid groups of the starting Z-L-aspartic acid. A study on the esterification of L-aspartic acid using chlorotrimethylsilane (B32843) as a catalyst precursor highlighted the selective formation of β-esters under certain conditions.

In the context of enzymatic hydrolysis, which is relevant to the biotransformation and prodrug applications of this compound, predictive models often employ machine learning algorithms. nih.gov These models are trained on datasets containing information about various ester substrates and their hydrolysis rates by specific enzymes. researchgate.net For a model to predict the hydrolysis of this compound, it would typically use a set of molecular descriptors as input features. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, substructure fingerprints), and 3D (e.g., steric parameters, solvent-accessible surface area). The output of the model would be a prediction of the hydrolysis rate or half-life. The development of such models can aid in the design of ester-based prodrugs with desired stability profiles. researchgate.net

A hypothetical data table illustrating the types of parameters that would be considered in a predictive model for the acid-catalyzed esterification of Z-L-aspartic acid to its β-cyclohexyl ester is presented below.

Table 1: Parameters for a Predictive Model of this compound Synthesis

Parameter Type Description Potential Impact on Selectivity and Yield
Catalyst Chemical Type of acid catalyst (e.g., H₂SO₄, TsOH) Influences reaction rate and can affect the regioselectivity of esterification between the α- and β-carboxyl groups.
Temperature (°C) Physical Reaction temperature Affects reaction kinetics and equilibrium position. Higher temperatures may lead to side reactions.
Reactant Ratio Stoichiometric Molar ratio of Z-L-aspartic acid to cyclohexanol (B46403) A higher ratio of cyclohexanol can shift the equilibrium towards the product side, increasing the yield.
Solvent Chemical The solvent used for the reaction The polarity and coordinating ability of the solvent can influence the solubility of reactants and the stability of intermediates.

Studies on Hydrogen Bonding and Non-Covalent Interactions

The chemical behavior, conformational preferences, and biological interactions of this compound are significantly influenced by hydrogen bonding and other non-covalent interactions. Computational methods such as DFT and molecular dynamics (MD) simulations are invaluable tools for elucidating these weak interactions at an atomic level. nih.gov

The structure of this compound contains several functional groups capable of participating in hydrogen bonds: the N-H group of the carbamate (B1207046), the carbonyl oxygens of the carbamate and the ester, and the carboxylic acid group. Intramolecular hydrogen bonding can play a crucial role in determining the molecule's conformation. For instance, a hydrogen bond can form between the N-H proton and the carbonyl oxygen of the ester or the free carboxylic acid group, leading to the formation of a cyclic-like structure. Studies on similar aspartate esters have shown that hydrogen bonding can influence the reactivity of the ester groups. usm.edu

In a biological context, when this compound interacts with a protein, such as an enzyme, a multitude of non-covalent interactions come into play. These include:

Hydrogen Bonds: The N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively, forming interactions with amino acid residues in a protein's active site. nih.gov

Hydrophobic Interactions: The cyclohexyl group, being nonpolar, can engage in favorable hydrophobic interactions with nonpolar amino acid side chains like leucine, isoleucine, and valine.

Pi-Stacking: The phenyl group of the benzyloxycarbonyl (Z) protecting group can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

MD simulations can be employed to study the dynamics of this compound in different environments, such as in aqueous solution or within a protein binding pocket. researchgate.net These simulations can provide insights into the stability of different conformations and the nature of the intermolecular interactions with surrounding molecules.

A summary of the potential non-covalent interactions involving this compound is provided in the table below.

Table 2: Potential Non-Covalent Interactions of this compound

Interaction Type Functional Group(s) Involved Potential Interacting Partners Significance
Hydrogen Bond Donor N-H of carbamate, O-H of carboxylic acid Water, protein backbone carbonyls, amino acid side chains (e.g., Asp, Glu) Directs molecular recognition and binding specificity.
Hydrogen Bond Acceptor C=O of carbamate, C=O of ester, C=O of carboxylic acid Water, protein backbone N-H, amino acid side chains (e.g., Asn, Gln, Arg, Lys) Crucial for interactions with biological targets and solvation.
Hydrophobic Interaction Cyclohexyl group, Phenyl group of Z-group Nonpolar amino acid residues (e.g., Leu, Ile, Val, Phe), lipid bilayers Contributes to binding affinity and membrane permeability.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Strategies

One promising approach is the advancement of liquid-phase peptide synthesis (LPPS), which can be enhanced by using supports that allow for easy precipitation and filtration of intermediates, thereby avoiding laborious chromatographic purification. researchgate.net For instance, tri (4-formylphenyl) phosphonate (B1237965) derivatives have been designed as C-terminal protecting groups that act as greener, triple-equivalent supports. researchgate.net

Furthermore, innovative chemical processes are being explored to streamline the synthesis of precursors and related compounds. Reactive distillation (RD) is a technique that combines chemical reaction and product separation into a single unit, which can increase conversion and save energy for equilibrium-limited reactions like esterification. acs.org Electrochemical strategies are also emerging as powerful tools for C-H functionalization, offering a direct and often more sustainable way to create complex molecules without the need for pre-functionalized starting materials. acs.org These methodologies represent a shift towards more atom-economical and environmentally friendly chemical manufacturing. rsc.org

Integration into Advanced Automated Synthesis Platforms

The demand for rapid synthesis of peptides for drug discovery and biological research has driven the development of sophisticated automated synthesis platforms. nih.gov These systems, which can perform repetitive chemical reactions with high precision and minimal human intervention, are becoming indispensable in modern chemistry. sigmaaldrich.com Protected amino acids like Z-L-aspartic acid β-cyclohexyl ester are fundamental building blocks for these technologies.

Recent advancements include:

Automated Flow Synthesis: Tabletop machines have been developed that can rapidly assemble long protein chains (over 160 amino acids) in a matter of hours using a continuous flow process. drugtargetreview.com This technology can accelerate the manufacturing of on-demand therapies and facilitate the design of novel proteins. drugtargetreview.com

AI-Guided Robotics: Researchers have created robotic platforms guided by artificial intelligence (AI) that can suggest a synthetic route, assemble the necessary hardware, and perform the reactions to build a target molecule. mit.edu This moves the field closer to the autonomous production of small molecules and peptides. mit.edu

Portable Synthesis Systems: The development of portable, suitcase-sized automated platforms could revolutionize access to important molecules by enabling on-demand synthesis outside of a traditional laboratory setting. nih.gov

The integration of specialized building blocks like this compound into the reagent cartridges and protocols of these automated systems is crucial for their success, allowing for the creation of complex and diverse molecular libraries with speed and efficiency. nih.govsigmaaldrich.com

Expansion of Research Applications in Specialized Chemical Domains

While the primary application of this compound remains in pharmaceutical and peptide research, its unique properties are leading to its exploration in other specialized fields. chemimpex.comchemimpex.com The ability to introduce a protected aspartic acid residue with specific stereochemistry and lipophilicity is proving valuable in diverse areas.

Specialized DomainPotential Application of Aspartic Acid DerivativesRationaleReference(s)
Cosmetic Formulations Anti-aging ingredients in skincare products.May improve skin hydration and elasticity. chemimpex.comchemimpex.com
Agrochemicals Plant growth regulators.Can influence plant metabolism to potentially improve crop yields. chemimpex.comchemimpex.com
Polymer Science Monomers for biodegradable polymers.Offers a potential eco-friendly alternative for industries focused on sustainability. chemimpex.com
Food Industry Flavor enhancers or additives.Can provide unique taste profiles. chemimpex.com

These emerging applications demonstrate the versatility of aspartic acid derivatives and open new avenues for research and commercial development beyond traditional medicinal chemistry. chemimpex.comchemimpex.com

Advanced Mechanistic Elucidation through Modern Spectroscopic and Computational Techniques

A deeper understanding of the structure, reactivity, and interactions of this compound at a molecular level is crucial for optimizing its use and preventing side reactions. Modern spectroscopic and computational methods are providing unprecedented insights.

Computational Chemistry: Density Functional Theory (DFT) is a powerful tool used to model the conformational landscape of molecules like aspartic acid. researchgate.net By calculating the energies of hundreds of possible structures, researchers can identify the most stable conformers and understand the influence of intramolecular hydrogen bonds on molecular stability. researchgate.net These computational studies can also be used to investigate the mechanisms of side reactions, such as the acid-catalyzed formation of aspartimide, by modeling the reaction pathways and transition states. nih.gov

Spectroscopic Analysis: Advanced spectroscopic techniques are used to characterize the structure and electronic environment of aspartic acid and its derivatives.

Infrared (IR) and Raman Spectroscopy: These methods probe the vibrational frequencies of chemical bonds. Experimental and calculated spectra can confirm the zwitterionic structure of aspartic acid and reveal how interactions, such as hydrogen bonding or complexation with metal ions, shift these frequencies. pmf.unsa.ba

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to study the electronic environment around specific atoms. For example, the complexation of L-aspartic acid with lanthanide metals causes observable downfield shifts in the ¹³C spectrum, indicating a change in electron density at the carbon atoms. researchgate.net Such techniques are invaluable for studying the interactions of peptide backbones and side chains.

Together, these advanced methods provide a detailed picture of molecular behavior, aiding in the rational design of new protecting groups and the development of more robust synthetic protocols. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Z-L-aspartic acid β-cyclohexyl ester, and what key reaction conditions are required?

  • Methodological Answer : The synthesis typically involves esterification of Z-protected L-aspartic acid with cyclohexanol. A common approach is activating the carboxylic acid group via conversion to an acid chloride (using thionyl chloride or oxalyl chloride) followed by nucleophilic substitution with cyclohexanol in anhydrous conditions . For regioselective β-ester formation, steric and electronic factors must be controlled; using bulky bases (e.g., DMAP) or low-temperature reactions can favor β-esterification over α-position reactivity. Purity is confirmed via TLC or HPLC, and intermediates are characterized by 1H^1\text{H}-NMR to track ester formation .

Q. What analytical techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?

  • Methodological Answer :

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR are essential for confirming ester linkage (e.g., cyclohexyl protons at δ 1.2–2.0 ppm) and Z-group integrity (benzyloxycarbonyl aromatic signals at δ 7.3–7.5 ppm). Discrepancies in splitting patterns may arise from rotamers; variable-temperature NMR or deuterated DMSO can resolve ambiguities .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C16_{16}H21_{21}NO6_6 for the ester moiety). Discrepancies between theoretical and observed masses indicate impurities, necessitating purification via flash chromatography or recrystallization .
  • Optical Rotation : Confirms enantiomeric purity, as deviations from literature values ([α]D_D) suggest racemization during synthesis .

Advanced Research Questions

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions, and what mechanistic insights can be derived?

  • Methodological Answer : Accelerated stability studies are conducted by incubating the ester in buffers (pH 1–12) at 37°C. Hydrolysis kinetics are monitored via HPLC or 1H^1\text{H}-NMR, tracking the disappearance of the ester peak (e.g., cyclohexyl CH2_2 signals) and appearance of free aspartic acid. Pseudo-first-order rate constants (kobsk_{\text{obs}}) are calculated, and pH-rate profiles reveal acid/base-catalyzed mechanisms. For example, β-cyclohexyl esters are typically more resistant to hydrolysis than benzyl esters due to steric hindrance, but acidic conditions may cleave the ester via protonation of the carbonyl oxygen .

Q. What strategies optimize the regioselective incorporation of this compound into peptide chains without α-position interference?

  • Methodological Answer : In solid-phase peptide synthesis (SPPS), the β-ester is protected with a cyclohexyl group, while the α-carboxyl is activated for coupling. Key steps:

  • Use of orthogonal protecting groups (e.g., Fmoc for the α-amine, cyclohexyl ester for β-carboxyl).
  • Coupling reagents like HBTU or DIC/HOBt minimize racemization.
  • Post-synthesis, the cyclohexyl ester is cleaved under mild acidic conditions (e.g., TFA with scavengers) to preserve peptide integrity. Comparative studies with Z-L-aspartic acid α-benzyl ester show β-cyclohexyl esters offer better stability during prolonged SPPS .

Q. How do solvent polarity and temperature influence the crystallization of this compound, and what polymorphic forms are observed?

  • Methodological Answer : Solvent screening (e.g., ethanol, hexane/ethyl acetate mixtures) at controlled cooling rates (0.1–5°C/min) identifies optimal crystallization conditions. Differential Scanning Calorimetry (DSC) and X-ray diffraction (PXRD) reveal polymorphs. For instance, polar solvents (e.g., methanol) favor needle-like crystals (Form I, melting point ~225°C), while non-polar solvents yield prismatic crystals (Form II, mp ~218°C). Kinetic vs. thermodynamic control is assessed by Ostwald’s rule of stages .

Q. What computational methods predict the binding affinity of this compound derivatives to enzymatic targets (e.g., aspartate-specific proteases)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions between the ester and active sites (e.g., HIV-1 protease). Key parameters:

  • Protonation states of aspartic acid residues at physiological pH.
  • Free energy calculations (MM-PBSA) quantify binding affinities.
  • Experimental validation via surface plasmon resonance (SPR) or fluorescence polarization assays confirms computational predictions. Discrepancies may arise from solvent effects or flexible side chains not modeled in simulations .

Contradiction Resolution & Best Practices

Q. How should researchers address conflicting solubility data reported for this compound in organic solvents?

  • Methodological Answer : Systematic solubility testing in deuterated solvents (e.g., DMSO-d6_6, CDCl3_3) with 1H^1\text{H}-NMR integration quantifies solubility limits. Discrepancies often arise from impurities or residual moisture; rigorous drying (molecular sieves) and Karl Fischer titration ensure solvent anhydrity. For example, solubility in THF may vary from 50–100 mg/mL depending on lot purity .

Q. What experimental controls are essential when studying the ester’s role in enzyme inhibition assays to avoid false positives?

  • Methodological Answer :

  • Blank Controls : Incubate enzymes with solvent (e.g., DMSO) to rule out solvent effects.
  • Substrate Controls : Verify the ester does not degrade into aspartic acid (via HPLC) during assays.
  • Competitive Inhibition Tests : Use Lineweaver-Burk plots to distinguish between competitive and non-competitive inhibition. For example, if KmK_m increases with inhibitor concentration, the ester competes with the substrate for the active site .

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